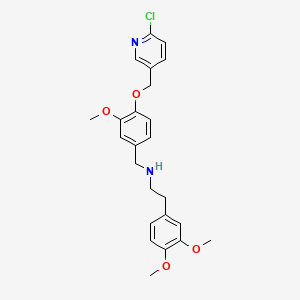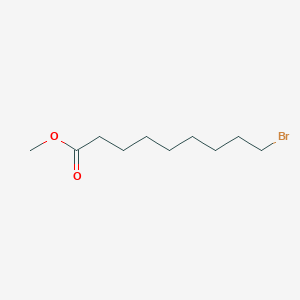
Methyl 9-bromononanoate
Übersicht
Beschreibung
Methyl 9-bromononanoate is a chemical compound with the molecular formula C10H19BrO2 . It has an average mass of 251.161 Da and a monoisotopic mass of 250.056839 Da . It is also known by other names such as 9-Bromononanoate de méthyle (French), Methyl-9-bromnonanoat (German), and Nonanoic acid, 9-bromo-, methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 9-bromononanoate consists of a nonanoate chain (nine carbon atoms long), with a bromine atom attached to the ninth carbon and a methyl ester group at the end of the chain . The InChI code for this compound is 1S/C10H19BrO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 .Physical And Chemical Properties Analysis
Methyl 9-bromononanoate is a liquid at room temperature . It has a density of 1.194±0.06 g/cm3 . More specific physical and chemical properties like boiling point, melting point, solubility, etc., were not found in the accessed sources.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Methyl 9-bromononanoate has been used in the synthesis of unique compounds. For example, it was utilized in the creation of a series of unsaturated and polyunsaturated fatty acids containing a sulfur atom. These compounds were synthesized via Wittig coupling, which involved the reaction of triphenyl-phosphonium salt of 9-bromononanoic acid with aldehydes containing sulfur. These compounds showed inhibitory effects on the catalysis of the oxygenation of linoleic acid by soybean type-1 lipoxygenase, suggesting potential applications in biological systems (Funk & Alteneder, 1983).
Agricultural Applications
Methyl 9-bromononanoate has also been explored in agricultural contexts. It's closely related to methyl bromide, a compound used as a soil fumigant in agriculture. Research has focused on the volatilization rates of methyl bromide in agricultural settings, assessing its impact on the environment and its effectiveness as a fumigant (Majewski et al., 1995). Additionally, studies on alternatives to methyl bromide for pest and pathogen control in agriculture have been conducted, which might indirectly relate to the roles of similar compounds like methyl 9-bromononanoate (Schneider et al., 2003).
Antitumor and Antifungal Activities
Methyl 9-bromononanoate has been involved in the synthesis of substances with antitumor and antifungal properties. One such example is the synthesis of 10-Oxo-11-dodecenoic Acid and 11-Oxo-12-tridecenoic Acid, which displayed antitumor and antifungal activities (Kinoshita & Umezawa, 1961).
Biochemical Research
In biochemical research, methyl 9-bromononanoate has been used in the synthesis of specific compounds, like methyl 9-nonyloxynonanoate. This compound was synthesized to confirm the structure of a fatty acid from Solanum tuberosum, demonstrating the role of methyl 9-bromononanoate in structural elucidation and organic synthesis (Curtis & Fenwick, 1973).
Safety and Hazards
Methyl 9-bromononanoate is classified under GHS07 for safety. The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
methyl 9-bromononanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWKXXYDRZHKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-bromononanoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3182356.png)
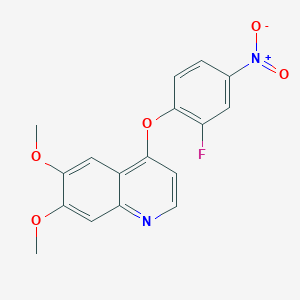
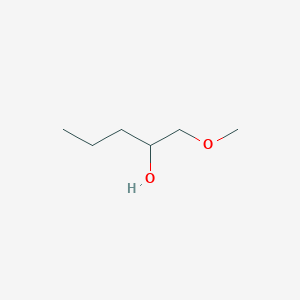

![2-[[4-(2-Ethylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3182388.png)
![4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3182392.png)
![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)
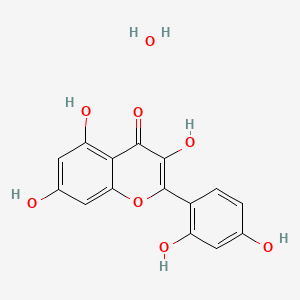


![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)
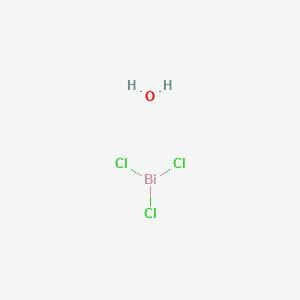
![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)
